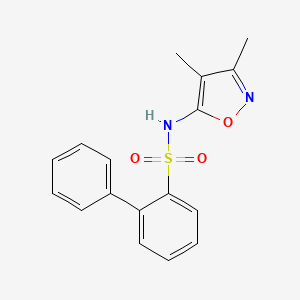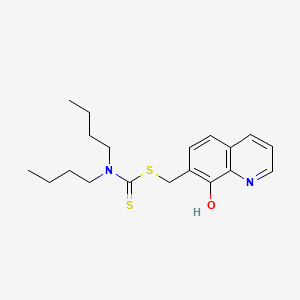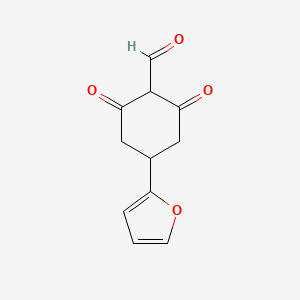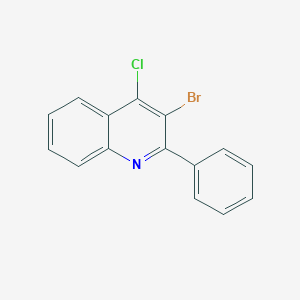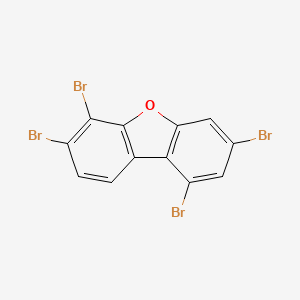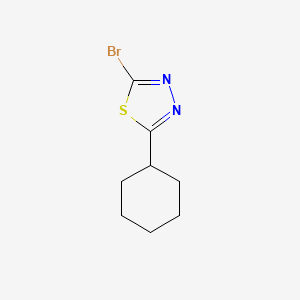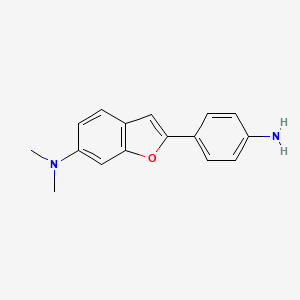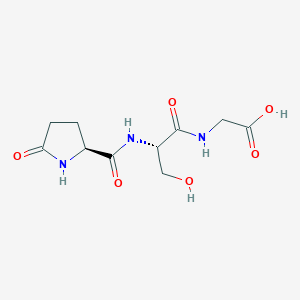
5-Oxo-L-prolyl-L-serylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxy group, a pyrrolidine ring, and an acetic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a hydroxy acid with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to enhance yield and purity. These methods are designed to be cost-effective and environmentally friendly, aligning with the principles of green chemistry.
化学反応の分析
Types of Reactions
2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group in the pyrrolidine ring may produce an alcohol.
科学的研究の応用
2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes.
Medicine: Researchers are investigating its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other hydroxy acids, pyrrolidine derivatives, and acetic acid derivatives. Examples include:
- 3-Hydroxy-2-pyrrolidinone
- N-Acetyl-L-proline
- 2-Hydroxyacetic acid
Uniqueness
What sets 2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid apart is its unique combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
CAS番号 |
50816-30-3 |
|---|---|
分子式 |
C10H15N3O6 |
分子量 |
273.24 g/mol |
IUPAC名 |
2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H15N3O6/c14-4-6(9(18)11-3-8(16)17)13-10(19)5-1-2-7(15)12-5/h5-6,14H,1-4H2,(H,11,18)(H,12,15)(H,13,19)(H,16,17)/t5-,6-/m0/s1 |
InChIキー |
MNXSLJHGHGAOJQ-WDSKDSINSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)O |
正規SMILES |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


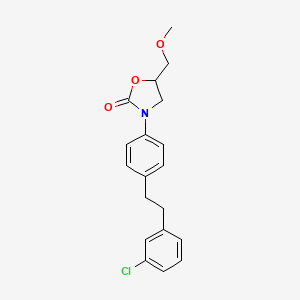

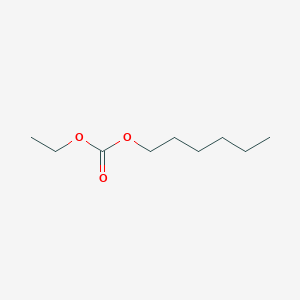
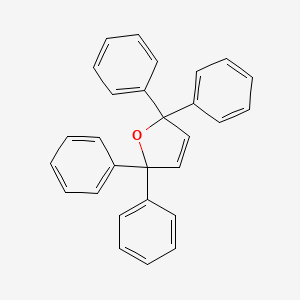
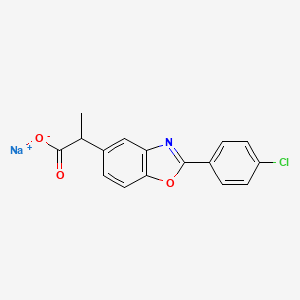
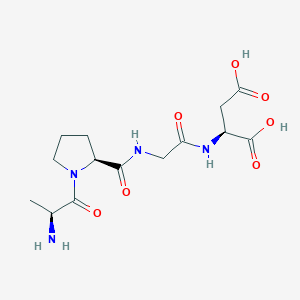
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)
